

Application Notes and Protocols for the Quantification of Lansoprazole in Plasma

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Compound of Interest		
Compound Name:	Lansoprazole	
Cat. No.:	B1674482	Get Quote

These application notes provide detailed methodologies for the quantitative analysis of **lansoprazole** in plasma samples, catering to researchers, scientists, and professionals in drug development. The protocols are derived from validated methods published in peer-reviewed journals.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production. Accurate quantification of **lansoprazole** in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines various analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for this purpose.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of **lansoprazole** in plasma. It is often the preferred method for bioanalytical studies due to its high throughput and low detection limits.

Quantitative Data Summary



Parameter	Method 1 (LC- MS/MS)[1][2]	Method 2 (LC- MS/MS)[3][4][5]	Method 3 (LC- MS/MS)[6][7]
Internal Standard	Omeprazole	Pantoprazole	Bicalutamide
Sample Preparation	Liquid-Liquid Extraction	Solid-Phase Extraction	Protein Precipitation
Linearity Range	2.5 - 2000 ng/mL	4.5 - 2800 ng/mL	5.5 - 2200 ng/mL
Lower Limit of Quantification (LLOQ)	2.5 ng/mL	4.5 ng/mL	5.5 ng/mL
Intra-day Precision (%CV)	< 3.4%	Within acceptable limits	< 10.9%
Inter-day Precision (%CV)	< 3.4%	Within acceptable limits	< 8.7%
Accuracy (% bias)	< 9%	Within acceptable limits	-6.8% to 8.5%
Recovery	Not specified	92.10 - 99.11%	> 85%
Chromatographic Run Time	5 minutes	Not specified	< 5 minutes

Experimental Protocol: LC-MS/MS with Liquid-Liquid Extraction

This protocol is based on the method described by Oliveira et al.[1][2]

- 1. Materials and Reagents:
- Lansoprazole and Omeprazole (internal standard) reference standards
- HPLC grade acetonitrile, methanol, diethyl ether, and dichloromethane
- Formic acid
- Drug-free human plasma



- 2. Sample Preparation:
- Thaw frozen human plasma samples at room temperature.
- Centrifuge the plasma at 2550 x g for 5 minutes.
- To a 1.5 mL polypropylene tube, add 500 μL of plasma.
- Add 50 μL of the internal standard solution (omeprazole in methanol-water, 50:50 v/v).
- · Vortex mix for 10 seconds.
- Add 2.5 mL of diethyl ether-dichloromethane (70:30, v/v).
- · Vortex mix for 40 seconds.
- Centrifuge at 2550 x g for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 3. Chromatographic Conditions:
- HPLC System: Agilent 1100 series or equivalent
- Column: C18 analytical column
- Mobile Phase: Acetonitrile-water (90:10, v/v) + 10 mM formic acid[1][2]
- Flow Rate: 0.6 mL/min
- Injection Volume: 20 μL
- Column Temperature: 40°C
- 4. Mass Spectrometric Conditions:



- Mass Spectrometer: Micromass triple quadrupole tandem mass spectrometer or equivalent
- Ionization Mode: Positive ion electrospray ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - **Lansoprazole**: m/z 369.9 → 252.1
 - Omegrazole (IS): m/z 346.1 → 197.9

Experimental Workflow Diagram



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Workflow for Lansoprazole Quantification by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective method suitable for certain applications.

Quantitative Data Summary



Parameter	HPLC-UV Method[8]
Internal Standard	Other Proton Pump Inhibitors (e.g., Omeprazole)
Sample Preparation	Liquid-Liquid Extraction
Linearity Range	20 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)	20 ng/mL
Intra-day Precision (%CV)	< 9.2%
Inter-day Precision (%CV)	< 9.2%
Accuracy (% error)	< 9.2%
Recovery	≥ 80%
Chromatographic Run Time	10 minutes

Experimental Protocol: HPLC-UV with Liquid-Liquid Extraction

This protocol is based on the method described by Jouyban et al.[8]

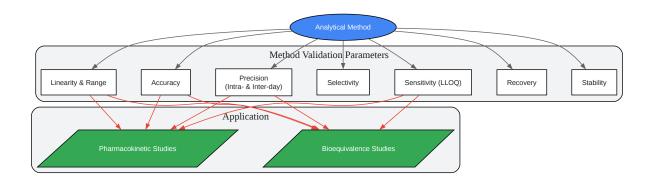
- 1. Materials and Reagents:
- Lansoprazole reference standard
- Internal standard (e.g., Omeprazole)
- HPLC grade acetonitrile and methanol
- Phosphate buffer (10 mM)
- Triethylamine
- Drug-free human plasma
- 2. Sample Preparation:



- To 1 mL of plasma in a glass tube, add the internal standard.
- Add 5 mL of the extraction solvent.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- 3. Chromatographic Conditions:
- HPLC System: Waters 600 pump, 486 UV detector, or equivalent
- Column: TRACER EXCEL 120 ODS-A (5 μm, 250 mm × 4.6 mm)[8]
- Mobile Phase: Phosphate buffer (10 mM)/acetonitrile (53/47, v/v), pH adjusted to 7.3 with triethylamine[8]
- Flow Rate: 1 mL/min
- Injection Volume: 50 μL
- · Detection Wavelength: 285 nm
- Column Temperature: Room temperature

Logical Relationship of Method Validation





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Key Parameters for Analytical Method Validation.

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